molecular formula C48H80O7 B14428776 5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate CAS No. 81943-55-7

5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate

Cat. No.: B14428776
CAS No.: 81943-55-7
M. Wt: 769.1 g/mol
InChI Key: KIGZCQOXJIVARU-UHFFFAOYSA-N
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Description

“5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate” is a complex organic compound characterized by multiple functional groups, including hydroxyl, ketone, and ester groups. This compound is likely to exhibit unique chemical properties due to its intricate structure and diverse functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule would typically involve multiple steps, including:

    Formation of the Core Structure: The cyclopenta[a]cyclopropa[e][10]annulen core can be synthesized through a series of cyclization reactions.

    Functional Group Introduction: Introduction of hydroxyl, ketone, and ester groups can be achieved through selective oxidation, reduction, and esterification reactions.

    Final Assembly: The final compound can be assembled by coupling the core structure with tetradecanoic acid derivatives under esterification conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to a secondary alcohol.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry

This compound can be used as a model molecule to study complex organic reactions and mechanisms.

Biology

Medicine

Possible use in drug development, particularly in designing molecules with specific biological activities.

Industry

Applications in the synthesis of advanced materials or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action would depend on its interaction with specific molecular targets. For example, the hydroxyl and ketone groups could participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(dodecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl dodecanoate
  • 5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(hexadecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate

Uniqueness

The uniqueness of “5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate” lies in its specific combination of functional groups and the length of the tetradecanoate ester chain, which may impart unique chemical and biological properties.

Properties

CAS No.

81943-55-7

Molecular Formula

C48H80O7

Molecular Weight

769.1 g/mol

IUPAC Name

(5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetradecanoyloxy-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl tetradecanoate

InChI

InChI=1S/C48H80O7/c1-7-9-11-13-15-17-19-21-23-25-27-29-40(49)54-34-37-32-38-42-39(46(42,5)6)31-36(4)47(44(38)52)33-35(3)45(48(47,53)43(37)51)55-41(50)30-28-26-24-22-20-18-16-14-12-10-8-2/h32-33,36,38-39,42-43,45,51,53H,7-31,34H2,1-6H3

InChI Key

KIGZCQOXJIVARU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1=CC2C3C(C3(C)C)CC(C4(C2=O)C=C(C(C4(C1O)O)OC(=O)CCCCCCCCCCCCC)C)C

Origin of Product

United States

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